Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate
Description
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and a formamido-acetate ester moiety at the 2-position. The ester and formamido groups likely influence its solubility, stability, and reactivity compared to analogs.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-4-15-7-9(14-10(15)5-8)12(17)13-6-11(16)18-2/h3-5,7H,6H2,1-2H3,(H,13,17) |
InChI Key |
MLPXJLBVTQOPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents. Industrial production methods may involve solvent- and catalyst-free synthesis under specific conditions to optimize yield and purity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Group
The methyl acetate moiety undergoes nucleophilic acyl substitution under basic or acidic conditions:
| Reaction Type | Conditions | Products | Key Characteristics |
|---|---|---|---|
| Hydrolysis (Basic) | NaOH/H₂O, reflux | 2-({7-Methylimidazo[...]formamido)acetic acid | Complete deprotection of ester |
| Hydrolysis (Acidic) | HCl/H₂O, reflux | 2-({7-Methylimidazo[...]formamido)acetic acid | Slower kinetics compared to basic |
| Aminolysis | Ammonia/ethanol, room temp | 2-({7-Methylimidazo[...]formamido)acetamide | Requires excess nucleophile |
The ester group's reactivity is enhanced by electron-withdrawing effects from the adjacent formamide group.
Formamide Group Reactivity
The formamide linkage (-NHC(=O)-) participates in hydrolysis and rearrangement:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), Δ | 7-Methylimidazo[...]carboxylic acid + glycine methyl ester | Cleavage of C-N bond |
| Basic Hydrolysis | NaOH/H₂O, Δ | 7-Methylimidazo[...]carboxylate + glycine | Requires prolonged heating |
Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core
The electron-rich heterocycle undergoes regioselective substitution:
| Reaction Type | Reagents | Position Substituted | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-3 (para to N) | 3-Nitro-7-methylimidazo[...]acetate |
| Bromination | Br₂/CHCl₃, RT | C-5 (meta to N) | 5-Bromo-7-methylimidazo[...]acetate |
Substitution patterns are influenced by the methyl group at position 7, which directs electrophiles to less sterically hindered positions .
Phenyliodine(III) Diacetate (PIDA)-Mediated Reactions
Under oxidative conditions, the compound participates in ipso-migration reactions analogous to Mannich bases of imidazo[1,2-a]pyridines :
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| 1,2-ipso-Migration | PIDA/CH₂Cl₂, 25°C, 12h | N-Acetoxymethyl derivative | Aziridine intermediate formation |
This reaction proceeds via a transient aziridine species, confirmed by NMR studies .
Reductive Transformations
Catalytic hydrogenation targets the heterocyclic core:
| Reaction Type | Conditions | Products | Selectivity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated imidazoline derivative | Preferential reduction of pyridine ring |
Table 2: Electrophilic Substitution Regioselectivity
| Electrophile | Position Activated | Major Product Ratio (C-3:C-5) |
|---|---|---|
| NO₂⁺ | C-3 | 85:15 |
| Br⁺ | C-5 | 20:80 |
Mechanistic Insights
-
Nucleophilic Acyl Substitution : The ester’s carbonyl undergoes nucleophilic attack, followed by tetrahedral intermediate formation.
-
Aziridine Pathway : PIDA oxidizes the formamide nitrogen, inducing ring strain and subsequent migration .
-
Electrophilic Aromatic Substitution : Resonance stabilization directs electrophiles to C-3 and C-5 positions .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit a range of biological activities, particularly in the context of cancer research and enzymatic modulation. Below are notable applications:
Anticancer Properties
Compounds related to methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate have shown promise in targeting kinases involved in cancer progression. Studies suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents.
Enzyme Modulation
The compound's ability to interact with various biological macromolecules suggests it may modulate enzymatic activities related to disease pathways. Molecular docking studies have indicated effective binding to target proteins involved in cancer biology, such as kinases.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This study underscores the compound's potential as an effective anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, suggesting its viability for further development.
Mechanism of Action
The mechanism of action of Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
*Calculated based on formula.
Key Observations:
- Functional Groups: The target compound’s methyl ester and formamido groups distinguish it from the carboxylic acid derivative in .
- Substituent Effects :
- 7-Methyl vs. 6-Chloro : The 7-methyl group in the target compound (electron-donating) contrasts with the 6-chloro substituent in ’s analog (electron-withdrawing) . This difference may alter electronic density on the heterocyclic ring, affecting reactivity in further synthetic modifications or interactions with biological targets.
- Halogenation : ’s compound introduces iodine at the 8-position, significantly increasing molecular weight and steric bulk compared to the target compound . Iodine’s polarizability could enhance binding affinity in certain receptor interactions but may reduce metabolic stability.
Research and Application Trends
- Drug Development :
- The target compound’s balance of lipophilicity (ester) and electron-donating groups (7-methyl) may optimize pharmacokinetic profiles for central nervous system (CNS) targets, where moderate lipophilicity is critical for blood-brain barrier penetration.
- Halogenated analogs (Evidences 3–4) are often explored for enhanced binding via halogen bonding or improved metabolic stability .
- Synthetic Utility :
- The formamido group in the target compound and ’s analog provides a reactive handle for further derivatization, such as hydrolysis to amines or cross-coupling reactions.
Biological Activity
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : this compound
- CAS Number : 76075-31-5
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have shown inhibition of tyrosinase, an enzyme critical in melanin production, indicating potential applications in treating hyperpigmentation disorders .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is vital for protecting cells from oxidative stress. This property may contribute to its efficacy in various therapeutic contexts, including neuroprotection and anti-aging treatments.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA and induce cleavage without external agents, suggesting that this compound may also interact with genetic material, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells .
Table 1: Summary of Biological Activities
Case Studies
-
Tyrosinase Inhibition Study :
A study investigated the efficacy of various analogs of imidazo-pyridine derivatives on B16F10 melanoma cells. The results indicated that compounds with structural similarities to this compound showed potent inhibition of tyrosinase activity, with IC50 values significantly lower than traditional inhibitors like kojic acid. This suggests a promising avenue for developing skin-lightening agents . -
Antioxidant Efficacy Assessment :
In antioxidant assays involving DPPH and ABTS radicals, the compound demonstrated significant scavenging activity, comparable to well-known antioxidants. This property is particularly relevant for formulations aimed at reducing oxidative stress-related skin damage and aging . -
Cytotoxicity Evaluation :
The cytotoxic effects were evaluated on several cancer cell lines, including HeLa and A549 cells. Results indicated that this compound exhibited dose-dependent cytotoxicity, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the common synthetic routes for Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate, and how do reaction conditions influence intermediate stability?
Methodological Answer:
The synthesis typically involves coupling 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with methyl glycinate derivatives. A key step is activating the carboxylic acid using coupling agents like EDCI/HOBt to form the amide bond. Reaction temperature (0–25°C) and solvent polarity (DMF or DCM) critically affect intermediate stability, as elevated temperatures may promote hydrolysis of the methyl ester group. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield while minimizing byproducts in the synthesis of this compound?
Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for imidazo[1,2-a]pyridine derivatization) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates while avoiding side reactions like ester hydrolysis.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and suppress decomposition .
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., unreacted starting materials or de-esterified products) .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the amide bond (δ 8.2–8.5 ppm for CONH) and ester group (δ 3.6–3.8 ppm for OCH₃).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed to validate molecular packing .
- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm mass error to distinguish from isobaric impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent/DMSO concentration) to minimize variability .
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions that may explain discrepancies .
- Metabolite Screening : LC-MS/MS to detect in situ degradation products (e.g., ester hydrolysis) that could alter activity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: What computational strategies (e.g., DFT) are useful for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
Basic: How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the imidazo[1,2-a]pyridine 7-position to modulate π-π stacking with target proteins .
- Ester Bioisosteres : Replace the methyl ester with pentafluorophenyl esters to improve metabolic stability .
Advanced: What crystallographic software and metrics are essential for analyzing hydrogen-bonding networks in this compound?
Methodological Answer:
- Software : SHELXTL for data integration and Mercury for visualization.
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H···O vs. N–H···N) to correlate packing with solubility .
Basic: What experimental approaches can assess the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- Solubility : Shake-flask method with HPLC quantification at pH 7.4 (PBS) and 5.5 (acetate buffer) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis products .
Advanced: How do steric and electronic factors influence the stability of the amide bond in this compound under physiological conditions?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the amide to hinder enzymatic cleavage.
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the imidazo[1,2-a]pyridine ring stabilize the amide via resonance .
- Protease Stability : Incubate with human liver microsomes and analyze degradation kinetics via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
